An In-depth Technical Guide to the Physical Properties of Allyl Phenyl Sulfoxide
An In-depth Technical Guide to the Physical Properties of Allyl Phenyl Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the core physical properties of allyl phenyl sulfoxide. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or are investigating this versatile chemical intermediate. The guide delves into the structural and physicochemical characteristics of allyl phenyl sulfoxide, supported by established experimental protocols and spectroscopic data.
Introduction
Allyl phenyl sulfoxide, with the chemical formula C₉H₁₀OS, is an organosulfur compound that has garnered significant interest in organic synthesis and medicinal chemistry.[1] Its unique structural features, comprising a phenyl ring, a sulfoxide group, and an allyl group, make it a valuable precursor for a variety of chemical transformations. The sulfoxide group, in particular, imparts chirality to the molecule, opening avenues for asymmetric synthesis. Furthermore, the allyl group can participate in a range of reactions, including rearrangements and additions. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development.
This guide presents a detailed examination of the key physical and spectroscopic properties of allyl phenyl sulfoxide, complete with methodologies for their determination.
Molecular and Chemical Identity
A foundational understanding of a compound begins with its basic molecular and chemical identifiers.
| Property | Value | Source |
| Chemical Name | (Allylsulfinyl)benzene | [2] |
| CAS Number | 19093-37-9 | [1] |
| Molecular Formula | C₉H₁₀OS | [1] |
| Molecular Weight | 166.24 g/mol | [1] |
digraph "allyl_phenyl_sulfoxide_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes S [label="S", pos="0,0!", fontsize=14, fontcolor="#EA4335"]; O [label="O", pos="0,0.8!", fontsize=14, fontcolor="#EA4335"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-2.4,-0.2!"]; C3 [label="C", pos="-3.6,-0.5!"]; C4 [label="C", pos="-3.6,-1.5!"]; C5 [label="C", pos="-2.4,-1.8!"]; C6 [label="C", pos="-1.2,-1.5!"]; C7 [label="C", pos="1.2,-0.5!"]; C8 [label="C", pos="2.4,-0.2!"]; C9 [label="C", pos="3.6,-0.5!"];
// Hydrogen nodes (implicit for simplicity, but can be added for clarity)
// Bonds S -- O [style=double, len=0.8]; S -- C1; S -- C7; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C7 -- C8; C8 -- C9 [style=double];
// Benzene ring double bonds edge [style=solid]; C1 -- C6; C2 -- C3; C4 -- C5; }
Figure 1: 2D Chemical Structure of Allyl Phenyl Sulfoxide.
Physicochemical Properties
The bulk physical properties of a compound are critical for its practical application, influencing everything from reaction setup to purification and storage.
| Property | Value | Source(s) |
| Melting Point | Not available in cited sources | |
| Boiling Point | 85 °C at 0.3 mm Hg | [2] |
| Density | 1.122 g/mL at 20 °C | [2] |
| Refractive Index (n²⁰/D) | 1.578 | [2] |
| Solubility | Sparingly soluble in hexane; soluble in most other organic solvents. | [2] |
Causality Behind Physical Properties
The physical properties of allyl phenyl sulfoxide are a direct consequence of its molecular structure. The presence of the polar sulfoxide group (S=O) introduces a significant dipole moment, leading to stronger intermolecular dipole-dipole interactions than in its sulfide analog, allyl phenyl sulfide. This increased intermolecular attraction is responsible for its relatively high boiling point and density. The phenyl and allyl groups, being nonpolar hydrocarbon moieties, contribute to its solubility in a wide range of organic solvents. Its limited solubility in nonpolar solvents like hexane is a reflection of the polarity mismatch.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectroscopic data for allyl phenyl sulfoxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of allyl phenyl sulfoxide is expected to show distinct signals for the aromatic protons of the phenyl ring and the protons of the allyl group.
-
Aromatic Protons (C₆H₅): These protons will typically appear as a multiplet in the downfield region of the spectrum, approximately in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling patterns will depend on the electronic environment created by the sulfoxide group.
-
Allyl Protons (-CH₂-CH=CH₂):
-
The methylene protons adjacent to the sulfur atom (-S-CH₂-) are diastereotopic due to the chiral sulfoxide center. They are expected to appear as a multiplet, likely in the range of δ 3.5-4.5 ppm.
-
The vinyl proton (-CH=) will appear as a multiplet further downfield, typically around δ 5.5-6.5 ppm, due to coupling with the adjacent methylene and terminal vinyl protons.
-
The terminal vinyl protons (=CH₂) will also be diastereotopic and appear as two distinct multiplets in the region of δ 4.5-5.5 ppm.
-
The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.
-
Aromatic Carbons: The phenyl ring will show several signals in the aromatic region (δ 120-150 ppm). The carbon atom directly attached to the sulfoxide group will be shifted further downfield.
-
Allyl Carbons:
-
The methylene carbon adjacent to the sulfur (-S-CH₂) is expected to appear in the range of δ 50-60 ppm.
-
The internal vinyl carbon (-CH=) will be in the region of δ 120-140 ppm.
-
The terminal vinyl carbon (=CH₂) will resonate at a slightly upfield position compared to the internal one, typically around δ 115-125 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key diagnostic absorption bands for allyl phenyl sulfoxide are:
-
S=O Stretch: A strong and characteristic absorption band for the sulfoxide group is expected in the region of 1030-1070 cm⁻¹. This is one of the most definitive peaks for identifying a sulfoxide.
-
C=C Stretch (Alkene): A medium intensity band around 1640 cm⁻¹ is indicative of the carbon-carbon double bond in the allyl group.
-
C-H Stretches (Aromatic and Alkene): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretches of the alkene will also be in this region.
-
C-H Bends (Aromatic): Out-of-plane C-H bending vibrations for the phenyl group will be observed in the fingerprint region (below 900 cm⁻¹), providing information about the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For allyl phenyl sulfoxide (MW = 166.24 g/mol ), the electron ionization (EI) mass spectrum would be expected to show:
-
Molecular Ion Peak (M⁺): A peak at m/z = 166, corresponding to the intact molecule.
-
Major Fragmentation Pathways:
-
Loss of the allyl group (C₃H₅•), resulting in a fragment at m/z = 125 (C₆H₅SO⁺).
-
Loss of the phenyl group (C₆H₅•), leading to a fragment at m/z = 89 (C₃H₅SO⁺).
-
Rearrangement and subsequent fragmentation are also possible, characteristic of allyl-containing compounds.
-
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis and characterization of allyl phenyl sulfoxide.
Synthesis of Allyl Phenyl Sulfoxide
A common and effective method for the synthesis of allyl phenyl sulfoxide is the oxidation of its corresponding sulfide, allyl phenyl sulfide.[2]
Figure 2: Experimental workflow for the synthesis and purification of allyl phenyl sulfoxide.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve allyl phenyl sulfide (1.0 equivalent) in dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Oxidant: Slowly add a solution of meta-chloroperbenzoic acid (m-CPBA) (1.0-1.2 equivalents) in DCM to the cooled solution of the sulfide. The slow addition is crucial to control the exothermic reaction and prevent over-oxidation to the sulfone.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, allow the mixture to warm to room temperature.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated m-chlorobenzoic acid.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acidic impurities.
-
Wash with brine, and then dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure allyl phenyl sulfoxide.[3]
-
Determination of Physical Properties
The melting point can be determined using a standard melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.
The boiling point is determined under reduced pressure due to the compound's high boiling point at atmospheric pressure, which could lead to decomposition. A micro-distillation apparatus is suitable for this purpose.
The solubility can be qualitatively determined by adding a small amount of allyl phenyl sulfoxide to various solvents (e.g., water, hexane, toluene, ethanol, acetone) at room temperature and observing its miscibility. For a more quantitative assessment, a known amount of the compound can be added to a specific volume of solvent until saturation is reached.
Safe Handling and Storage
Allyl phenyl sulfoxide should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to work in a well-ventilated fume hood. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[2]
Conclusion
This technical guide has provided a detailed overview of the essential physical and spectroscopic properties of allyl phenyl sulfoxide. The information presented, including experimental protocols, is intended to serve as a valuable resource for scientists and researchers engaged in the synthesis, characterization, and application of this important chemical compound. A thorough understanding of these fundamental properties is critical for ensuring its safe and effective use in the laboratory and in the development of new chemical entities.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information for Green Chemistry. Retrieved January 22, 2026, from [Link]
-
Organic Syntheses. (n.d.). Methyl phenyl sulfoxide. Retrieved January 22, 2026, from [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved January 22, 2026, from [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved January 22, 2026, from [Link]
-
FooDB. (2019, October 15). Showing Compound Allyl methyl sulfoxide (FDB093669). Retrieved January 22, 2026, from [Link]
-
National Center for Biotechnology Information. (2020). Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. Retrieved January 22, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved January 22, 2026, from [Link]
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2019, July 26). REVIEW ARTICLE ON: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ALLYL SULFIDES. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved January 22, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). Allyl phenyl sulfoxide. Retrieved January 22, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Thermal Transformations of Allyl Phenyl Sulfide: A Quantum-Chemical Study. Retrieved January 22, 2026, from [Link]
-
Chromatography Online. (2016, September 13). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved January 22, 2026, from [Link]
-
Sociedade Brasileira de Química. (2021, June 30). Molecular Structure Studies on Allyl Sulfonamides. Retrieved January 22, 2026, from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 22, 2026, from [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved January 22, 2026, from [Link]
-
CORA. (2020, July 2). Localized partitioning of enantiomers in solid samples of sulfoxides. Retrieved January 22, 2026, from [Link]
-
PubMed. (n.d.). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved January 22, 2026, from [Link]
-
GL Sciences. (2018, December 12). SAFETY DATA SHEET_5020-0035 InertSustain Phenyl. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved January 22, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of methyl phenyl sulfide (a), methyl phenyl sulfoxide... Retrieved January 22, 2026, from [Link]
